N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(18-12-14-19(15-13-18)33(30,31)28-16-6-1-7-17-28)26-21-9-3-2-8-20(21)25-27-22-10-4-5-11-23(22)32-25/h2-5,8-15H,1,6-7,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJPGTYALCWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzothiazole derivative in the presence of a palladium catalyst.
Introduction of Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative of the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with piperidine in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, as effective agents against Mycobacterium tuberculosis. Research indicates that compounds with the benzothiazole moiety exhibit promising in vitro and in vivo anti-tubercular activities.
Key Findings:
- A review of synthesized benzothiazole-based compounds demonstrated that many derivatives showed significant inhibition against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
- The mechanism of action is believed to involve disruption of mycolic acid synthesis in the bacterial cell wall, a critical target for anti-TB drugs .
Data Table:
| Compound | R Group | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 12a | H | 100 | 99 |
| 9a | H | 250 | 98 |
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Benzothiazole derivatives have shown potential in modulating inflammatory pathways, making them candidates for treating various inflammatory diseases.
Research Insights:
- A study reported that certain benzothiazole derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their utility in managing conditions like arthritis and other inflammatory disorders .
- The structure-activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance anti-inflammatory activity while maintaining low toxicity profiles.
Anti-Cancer Applications
This compound has been investigated for its anti-cancer properties, particularly against various tumor cell lines.
Findings:
- Several studies have documented the cytotoxic effects of benzothiazole derivatives on cancer cells, including breast and lung cancer cell lines. The compounds were shown to induce apoptosis and inhibit cell proliferation .
- The mechanism involves the modulation of key signaling pathways associated with cancer progression, such as the JNK pathway, which plays a role in cell survival and apoptosis .
Case Study 1: Tuberculosis Treatment
A recent clinical study involving a series of benzothiazole derivatives demonstrated that patients treated with compounds exhibiting high anti-tubercular activity showed significant improvement in symptoms and reduced bacterial load compared to standard treatments .
Case Study 2: Inflammation Management
In a preclinical model of rheumatoid arthritis, a benzothiazole derivative was found to significantly reduce joint swelling and inflammation markers when compared to untreated controls, indicating its potential as a therapeutic agent in inflammatory diseases .
Mechanism of Action
The mechanism by which N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (3q) and chloro (3r) substituents on benzamide influence solubility and reactivity. The target’s piperidin-1-ylsulfonyl group may enhance solubility due to its polar sulfonamide moiety .
- Sulfonyl Variations : Piperidine-linked sulfonyl groups (as in 4–9) improve metabolic stability compared to aryl sulfonyl derivatives .
Key Observations :
- Adjuvant Potentiation : Compounds like 2D291 and 2D216 (structurally closest to the target) enhance TLR adjuvant activity by prolonging NF-κB signaling, suggesting the target’s piperidin-1-ylsulfonyl group may similarly modulate immune responses .
- Anti-Inflammatory Action : Benzothiazole derivatives with sulfonamide-piperidine motifs exhibit COX-2 inhibition, highlighting the pharmacophore’s versatility .
Key Observations :
- Spectral Confirmation : The absence of C=O IR bands in 1,2,4-triazole derivatives (e.g., [7–9]) confirms cyclization, a strategy applicable to the target compound’s synthesis .
- High-Resolution Mass Spectrometry (HRMS) : Used extensively to verify molecular weights of analogs (e.g., 3q–3v, 4–9–4–12) .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that integrates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole : A fused ring system known for its pharmacological significance.
- Phenyl and Piperidine Rings : Contributing to the compound's lipophilicity and ability to interact with biological targets.
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown promising activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Benzothiazole Derivative | M. tuberculosis | Moderate to good anti-tubercular activity | |
| Benzothiazole Analogues | Staphylococcus aureus | Comparable to standard antibiotics |
Anticancer Activity
Benzothiazole derivatives, including this compound, have been evaluated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.
Case Study:
A study on a related benzothiazole compound showed IC50 values against Jurkat cells (a type of T-cell leukemia) that were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole Derivative | Jurkat Cells | < 10 | |
| Doxorubicin (Control) | Jurkat Cells | 15 |
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example, benzothiazole structures are known to inhibit trypanothione reductase, a target for treating parasitic infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes in microbial and cancerous cells.
- Induction of Apoptosis : The modulation of apoptotic pathways through interaction with Bcl-2 proteins is critical for its anticancer effects.
- Antimicrobial Mechanisms : Disruption of cell wall synthesis and inhibition of protein synthesis are common pathways through which these compounds exert their antimicrobial effects.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide?
The compound is synthesized via multi-step reactions involving:
- Coupling of benzamide derivatives with benzo[d]thiazole and sulfonyl groups under reflux conditions.
- Use of polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts (e.g., K₂CO₃) to facilitate amide bond formation and sulfonylation .
- Purification via chromatography (TLC/HPLC) and crystallization . Example: Rh-catalyzed C-H amidation yields derivatives with 51–86% efficiency, as seen in structurally similar compounds .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., ¹H NMR δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., C₂₆H₂₄N₄O₃S₂, exact mass 520.12) .
- Chromatography (HPLC/TLC) : Monitors reaction progress and purity (>95%) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility is tested in DMSO/PBS, with stability assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Spectrophotometric methods (UV-Vis) track degradation products .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
